4-Chloro-3-fluoroanisole
Overview
Description
4-Chloro-3-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It is used in the synthesis of 4-fluoro-5,6-dihydroxytryptamine and also in the synthesis of 3-fluoro- and 5-fluoronoradrenaline .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluoroanisole consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a methoxy group .
Physical And Chemical Properties Analysis
4-Chloro-3-fluoroanisole is a liquid at 20°C . It has a molecular weight of 160.57 , a boiling point of 196°C , a flash point of 61°C , a specific gravity of 1.29 , and a refractive index of 1.52 .
Scientific Research Applications
Spectroscopic Analysis
Research on 4-Chloro-3-fluoroanisole (4Cl3FA) includes its spectroscopic analysis. Studies using resonant two-photon ionization (R2PI) and mass-analyzed resonant two-photon ionization (MATI) spectroscopy have detailed the electronic excitation energies and adiabatic ionization energies of 4Cl3FA. These techniques aid in understanding the molecular structures, transition energies, and vibrations of 4Cl3FA, contributing significantly to the field of molecular spectroscopy (Liu et al., 2017).
Conformational Studies
The conformational properties of molecules similar to 4Cl3FA, such as 4-fluoranisole and 3,4-difluoranisole, have been explored through gas electron diffraction and quantum chemical calculations. These studies are crucial for understanding the structural and conformational dynamics of such molecules, which is essential in fields like materials science and drug design (Giricheva et al., 2004).
Molecular Structures and Vibrational Analysis
Investigations into the molecular structures and vibrational aspects of compounds including 4-fluoroanisole, to which 4Cl3FA is closely related, have been conducted. Such studies, involving Raman spectroscopy and normal coordinate analysis, provide deep insights into the molecular behavior of these compounds under different physical conditions, which is beneficial for chemical manufacturing and analysis (Lakshmaiah & Rao, 1989).
Synthetic Applications
4Cl3FA is also significant in synthetic chemistry. For example, research has been conducted on the synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is an intermediate in herbicide production. Understanding the synthesis process of such compounds is crucial for agricultural chemistry and industrial synthesis (Zhou Yu, 2002).
Educational Integration
4Cl3FA and similar compounds have been integrated into educational settings, such as undergraduate laboratory experiments. This integration helps students understand high-throughput experimentation techniques and reinforces concepts in organic, inorganic, and organometallic chemistry (Lee et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMSTGWFRDCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369146 | |
Record name | 4-Chloro-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoroanisole | |
CAS RN |
501-29-1 | |
Record name | 1-Chloro-2-fluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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